USP25/28-Inhibitor AZ1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

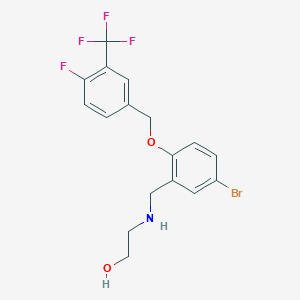

USP25/28 inhibitor AZ1 is an orally active, selective, noncompetitive, dual ubiquitin-specific protease (USP) 25/28 inhibitor . It has IC50s of 0.7 μM and 0.6 μM for USP25 and USP28, respectively . It has been shown to attenuate colitis and tumorigenesis in mouse models .

Synthesis Analysis

The synthesis of USP25/28 inhibitors involved screening a synthetic compound library of 100,000 compounds. Three lead compounds, CT1001-1003, were identified that showed significant inhibitory activity . The optimization of these compounds led to CT1018, a much stronger inhibitor . Further optimization resulted in CT1073 and CT1113, which are potent against both USP28 and the closely-related USP25 .Molecular Structure Analysis

The molecular formula of USP25/28 inhibitor AZ1 is C17H16BrF4NO2 . The crystal structure of the USP28-AZ1 complex revealed that AZ1 inhibits USP28 activity via a distal allosteric regulation mechanism .Chemical Reactions Analysis

The compound dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro and induces cell death .Physical And Chemical Properties Analysis

The molecular weight of USP25/28 inhibitor AZ1 is 422.21 . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen

Krebsfortschritt und Therapie

USP28: , ein bedeutendes Deubiquitinierungsenzym, spielt eine entscheidende Rolle bei der Stabilisierung von Onkoproteinen und beteiligt sich somit am Fortschreiten von Krebs {svg_1}. Der Inhibitor AZ1 hat sich als signifikant für die Behandlung von Lungenkrebs erwiesen, indem er USP28 angreift {svg_2}. Er bietet einen potenziellen therapeutischen Ansatz durch die Modulation des Ubiquitinierungsprozesses, der entscheidend für die Steuerung des Zellzyklusfortschritts, der Signaltransduktion und der Transkriptionsregulation ist {svg_3}.

Onkostatische Rolle bei Krebs

Neuere Studien haben gezeigt, dass USP28 auch eine onkostatische Rolle bei einigen Krebsarten spielen kann {svg_4}. Diese duale Rolle macht USP28 zu einem komplexen Ziel, bei dem AZ1 zur Hemmung seiner Aktivität eingesetzt werden könnte, was möglicherweise zur Unterdrückung des Tumorwachstums bei bestimmten Krebsarten führt {svg_5}.

Plattenepithelkarzinom

Beim Plattenepithelkarzinom ist USP28 stark exprimiert und stabilisiert wichtige Transkriptionsfaktoren und onkogene Faktoren {svg_6}. AZ1, als dualer USP25/USP28-Inhibitor, interagiert direkt mit der katalytischen Domäne beider DUBs und hat in vivo Effizienz gezeigt, wodurch ein vielversprechender Weg für die Verbesserung der therapeutischen Reaktionen und klinischen Ergebnisse bei Plattenepithelkrebs-Patienten eröffnet wird {svg_7}.

DNA-Reparatur

Die Fähigkeit des Plattenepithelkarzinoms (SCC), mit DNA-Schäden während der Platin-basierten Chemotherapie fertig zu werden, kann durch die Hemmung von USP28 geschwächt werden {svg_8}. AZ1 könnte als spezifischer Inhibitor dienen, um die Wirksamkeit der Chemotherapie zu verbessern, indem es die DNA-Reparaturmechanismen angreift, die Krebszellen zur Überlebensfähigkeit einsetzen {svg_9}.

Arzneimittelresistenz

USP28 wurde mit der Beeinflussung der Therapie-Resistenz in Verbindung gebracht {svg_10}. Durch die Hemmung von USP28 mit AZ1 besteht das Potenzial, die

Wirkmechanismus

Target of Action

The primary targets of the USP25/28 inhibitor AZ1 are the ubiquitin-specific proteases 25 and 28 (USP25 and USP28) . These enzymes play a crucial role in the deubiquitination process, which is a significant post-translational modification that regulates many biological processes .

Mode of Action

AZ1 is a selective, noncompetitive inhibitor of USP25 and USP28 . It interacts with these targets by binding to them, thereby inhibiting their activity. This inhibition leads to a decrease in the deubiquitination process, which in turn affects the stability of several proteins, including cancer-related proteins .

Biochemical Pathways

The inhibition of USP25 and USP28 by AZ1 affects several biochemical pathways. One notable pathway is the regulation of the c-Myc protein. AZ1 dose-dependently reduces c-Myc levels in colon carcinoma cells . The c-Myc protein is a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. Therefore, the reduction of c-Myc levels can lead to the induction of cell death .

Result of Action

The action of AZ1 leads to several molecular and cellular effects. In vitro, it reduces c-Myc levels in colon carcinoma cells and induces cell death . In vivo, in a mouse Alzheimer’s disease model, AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Action Environment

The environment can influence the action, efficacy, and stability of AZ1. For instance, in a mouse model, AZ1 was administered via gavage, suggesting that the compound’s action can be influenced by factors such as the animal’s diet and health status . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

USP25/28 inhibitor AZ1 interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . This interaction is characterized by noncompetitive inhibition, indicating that the USP25/28 inhibitor AZ1 binds to a site other than the active site of the enzymes .

Cellular Effects

USP25/28 inhibitor AZ1 has been shown to have significant effects on various types of cells and cellular processes. It induces degradation of cellular c-Myc, a protein involved in cell cycle regulation, in HCT116 cells . This effect is dose-dependent, with EC50 values of 18 - 20 μM . Furthermore, in a mouse Alzheimer’s disease model, USP25/28 inhibitor AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Molecular Mechanism

The molecular mechanism of action of USP25/28 inhibitor AZ1 involves allosteric inhibition of USP28 . A study analyzing the crystal structure of the USP28-AZ1 complex revealed that AZ1 inhibits USP28 activity via a distal allosteric regulation mechanism . This means that the USP25/28 inhibitor AZ1 binds to a site on USP28 that is different from the active site, causing a conformational change that reduces the enzyme’s activity .

Temporal Effects in Laboratory Settings

The effects of USP25/28 inhibitor AZ1 change over time in laboratory settings. For instance, it induces HCT116 cellular c-Myc degradation within a range of 20-100 µM for 3 hours or 60 µM for 0.3-3 hours

Dosage Effects in Animal Models

In animal models, the effects of USP25/28 inhibitor AZ1 vary with different dosages. For example, in a mouse model, a dosage of 40 mg/kg of USP25/28 inhibitor AZ1 administered daily for 7 days was shown to protect from dextran sulfate sodium (DSS)-induced weight loss and diarrhea .

Eigenschaften

IUPAC Name |

2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHSFXDGKQYOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)